molecular formula C6H6ClNO B151447 2-Chloro-5-methoxypyridine CAS No. 139585-48-1

2-Chloro-5-methoxypyridine

Cat. No.: B151447
CAS No.: 139585-48-1
M. Wt: 143.57 g/mol
InChI Key: ZXGHKJHRHVDMSW-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxypyridine is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGHKJHRHVDMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569474
Record name 2-Chloro-5-methoxypyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139585-48-1
Record name 2-Chloro-5-methoxypyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-methoxypyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to 2-Chloro-5-methoxypyridine. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals, making it a molecule of significant interest in research and development.[1]

Core Chemical and Structural Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClNO. Its structure is characterized by a pyridine ring with a chlorine atom at the 2-position and a methoxy group at the 5-position. This arrangement of substituents imparts specific reactivity and electronic properties to the molecule, making it a valuable building block in organic synthesis. The presence of the chlorine atom, for instance, facilitates nucleophilic substitution reactions, a common strategy in the synthesis of more complex molecules.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO[3]
Molecular Weight 143.57 g/mol [3][4]
Appearance Colorless liquid or solid[1]
Boiling Point 213.7 ± 20.0 °C (at 760 Torr)
Density 1.210 ± 0.06 g/cm³ (at 20°C)
pKa (Predicted) -2.22 ± 0.10
LogP (XLogP3) 1.7[3]
CAS Number 139585-48-1[3]
IUPAC Name This compound[3]
SMILES COc1ccc(Cl)nc1[4]
InChI InChI=1S/C6H6ClNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3[2][4]
InChIKey ZXGHKJHRHVDMSW-UHFFFAOYSA-N[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective use in research and development.

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of 5-methoxypyridin-2-ol using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Materials:

  • 5-methoxypyridin-2-ol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous sulfolane (or another suitable high-boiling solvent)

  • 1-methyl-piperazine (for quenching and LCMS analysis)

  • Ice-water bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a 15-20% solution/suspension of 5-methoxypyridin-2-ol in anhydrous sulfolane.

  • Under an inert atmosphere (e.g., nitrogen or argon), add 1.5 equivalents of phosphorus oxychloride (POCl₃) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 70-75°C and maintain this temperature with stirring.[5]

  • Monitor the reaction progress by taking small aliquots, quenching them with 1-methyl-piperazine, and analyzing by LCMS. The reaction is typically complete within 0.5-1.5 hours.[5]

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice in a separate beaker.

  • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification by Column Chromatography

The crude product can be purified using silica gel column chromatography.[6][7][8]

Materials:

  • Crude this compound

  • Silica gel (100-200 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Cotton or glass wool

  • Sand

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexanes and pack it into a glass column plugged with cotton or glass wool and a layer of sand at the bottom.

  • Allow the silica gel to settle, ensuring a level surface, and add a thin layer of sand on top.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexanes, starting with 100% hexanes and gradually increasing the polarity.

  • Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of this compound. Based on methods for similar compounds, the following conditions can be used as a starting point.[9][10]

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18)[9]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1 mL/min[9]

  • Detection: UV at 240 nm[9]

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[11]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the methoxy protons (around 3.85 ppm), and multiplets or doublets for the three aromatic protons on the pyridine ring.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include a peak for the methoxy carbon and five distinct signals for the carbons of the pyridine ring.

Visualizations: Workflows and Signaling Pathways

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification start 5-methoxypyridin-2-ol + POCl₃ reaction Chlorination at 70-75°C start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude this compound workup->crude column Silica Gel Column Chromatography crude->column Load onto column fractions Collect & Combine Fractions column->fractions evaporation Solvent Evaporation fractions->evaporation pure Pure this compound evaporation->pure

Caption: General workflow for the synthesis and purification of this compound.

Role in Drug Development: Kinase Inhibitor Signaling Pathway

This compound serves as a key building block for the synthesis of various kinase inhibitors used in cancer therapy and for treating inflammatory diseases.[12][13][14][15] The diagram below illustrates a simplified representation of a kinase signaling pathway (e.g., JAK-STAT) and how a hypothetical drug derived from this pyridine scaffold can inhibit it.

kinase_pathway cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK Kinase receptor->jak Activates cytokine Cytokine cytokine->receptor Binds stat STAT Protein jak->stat Phosphorylates p_stat Phosphorylated STAT (Active) stat->p_stat dimer STAT Dimer p_stat->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription (Proliferation, Inflammation) nucleus->gene Promotes drug Drug Derived from This compound drug->jak Inhibits

Caption: Inhibition of a kinase signaling pathway by a drug derived from this compound.

References

Technical Guide: 2-Chloro-5-methoxypyridine (CAS: 139585-48-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-methoxypyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClNO.[1][2] It is recognized for its role as a versatile intermediate in the development of new chemical entities.[1][2]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 139585-48-1[1]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Boiling Point 213.7 ± 20.0 °C[3]
Density 1.210 ± 0.06 g/cm³[3]
Purity ≥ 99% (GC), 99.37% (HPLC)[1][4]
Storage Conditions 0-8 °C, Store in a cool, dry place[1][2]

Synthesis

A plausible and common synthetic route to this compound involves the chlorination of a 5-methoxypyridin-2(1H)-one intermediate. This method is analogous to established procedures for the synthesis of similar chloro-substituted pyridines and other azaheterocycles.

Proposed Synthesis Workflow

SynthesisWorkflow Proposed Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Nicotinic_Acid Nicotinic Acid Pyridone_Aldehyde 2-Pyridinone-5-aldehyde Nicotinic_Acid->Pyridone_Aldehyde Multistep process Hydroxymethyl_Pyridone 5-Hydroxymethyl-2-pyridinone Pyridone_Aldehyde->Hydroxymethyl_Pyridone Reduction Methoxypyridone 5-Methoxypyridin-2(1H)-one Hydroxymethyl_Pyridone->Methoxypyridone Methylation Final_Product This compound Methoxypyridone->Final_Product Chlorination (e.g., POCl3)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Synthesis of 5-Methoxypyridin-2(1H)-one (Intermediate)

A multi-step process starting from nicotinic acid can be employed to synthesize the key intermediate, 5-methoxypyridin-2(1H)-one. This involves the formation of 2-pyridinone-5-aldehyde, followed by reduction to 5-hydroxymethyl-2-pyridinone, and subsequent methylation of the hydroxyl group.

Chlorination of 5-Methoxypyridin-2(1H)-one (Final Step)

This protocol is adapted from general procedures for the dehydroxy-chlorination of 2-pyridones and related heterocycles.

  • Materials:

    • 5-Methoxypyridin-2(1H)-one

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous sulfolane (optional, as solvent)

    • Ice water

    • Sodium carbonate solution (e.g., 10% w/v)

    • Dichloromethane or other suitable organic solvent for extraction

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 5-methoxypyridin-2(1H)-one in a minimal amount of anhydrous sulfolane (optional).

    • Carefully add phosphorus oxychloride (1.5 to 2.0 equivalents) to the mixture.

    • Heat the reaction mixture to 70-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 30 minutes to several hours.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully pour the cooled mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a sodium carbonate solution until the pH is approximately 7-8.

    • Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography.

Applications in Synthesis

This compound is a valuable building block for introducing the 5-methoxypyridin-2-yl moiety into molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions.

Table 2: Applications in Chemical Synthesis

Application AreaDescriptionSource(s)
Pharmaceuticals Serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[1][1]
Agrochemicals Used in the formulation of herbicides and fungicides.[1][1]
Material Science Explored for its potential in the development of advanced materials such as polymers and coatings.[1][1]
Representative Reaction: Nucleophilic Aromatic Substitution

The chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of substituted pyridines.

NucleophilicSubstitution Nucleophilic Aromatic Substitution of this compound Start This compound Product 2-Nu-5-methoxypyridine Start->Product + Nucleophile Nucleophile Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH Byproduct HCl

Caption: General scheme for nucleophilic substitution reactions.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Table 3: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from PubChem.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

2-Chloro-5-methoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Chloro-5-methoxypyridine

This guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

This compound is a substituted pyridine derivative. The core quantitative data for this compound are summarized in the table below for straightforward reference and comparison.

ParameterValue
Molecular Formula C6H6ClNO[1][2][3][4]
Molecular Weight 143.57 g/mol [2][5]
Alternate Molecular Weight 143.571 g/mol [1]

Structural and Identifier Information

The structural representation and key identifiers are crucial for unambiguous identification and use in experimental and computational workflows.

Figure 1: Chemical Identity of this compound Compound This compound Formula Molecular Formula C6H6ClNO Compound->Formula has formula MolWeight Molecular Weight 143.57 g/mol Compound->MolWeight has molecular weight

Figure 1: Chemical Identity of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceuticals Using 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-chloro-5-methoxypyridine as a versatile building block in the synthesis of pharmaceutical compounds. This key intermediate is particularly valuable in the development of kinase inhibitors and other targeted therapies, primarily through its application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial starting material in the synthesis of a wide range of biologically active molecules.[1][2] Its chemical structure, featuring a reactive chlorine atom and an electron-donating methoxy group, makes it an ideal scaffold for modification in drug discovery and development. The pyridine core is a common motif in many approved drugs, and the specific substitution pattern of this compound allows for the strategic introduction of various functional groups to modulate the pharmacological properties of the target compounds.[2] This intermediate is widely employed in the synthesis of potential anti-inflammatory and anti-cancer agents.[1][2]

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in constructing the complex molecular architectures of modern therapeutics.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. In the context of this compound, the chlorine atom serves as the leaving group, allowing for the introduction of a variety of aryl, heteroaryl, or vinyl substituents. This reaction is instrumental in the synthesis of biaryl and heterobiaryl structures, which are common in kinase inhibitors and other targeted therapies.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, a functional group present in a vast number of pharmaceuticals. Utilizing this compound in this reaction allows for the facile introduction of diverse amino functionalities, which can be crucial for target binding and modulating physicochemical properties.

Application Example: Synthesis of Kinase Inhibitor Scaffolds

Substituted pyridines are key components of many kinase inhibitors that target signaling pathways implicated in cancer cell proliferation and survival. The synthesis of novel indoloquinoline derivatives, for example, has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[3]

Signaling Pathway Context: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention. Kinase inhibitors designed to modulate this pathway can effectively induce apoptosis and inhibit tumor growth.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor Kinase Inhibitor (e.g., Indoloquinoline Derivative) Inhibitor->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Objective: To synthesize a 2-aryl-5-methoxypyridine derivative.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data for Analogous Suzuki Coupling Reactions:

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001885
22-Chloro-5-fluoropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene1101692
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

Objective: To synthesize a 2-amino-5-methoxypyridine derivative.

Materials:

  • This compound

  • Primary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add to a reaction vial this compound (1.0 mmol, 1.0 equiv.), the primary amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminated product.

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
12-ChloropyridineAnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001295
22-Chloro-5-bromopyridineMorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1101088

Experimental Workflow Diagram

The general workflow for both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination is outlined in the diagram below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Add Reactants & Catalyst to Vial Inert 2. Establish Inert Atmosphere Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heating 4. Heat & Stir Solvent->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooldown 6. Cool to RT Monitoring->Cooldown Extraction 7. Extraction Cooldown->Extraction Purification 8. Column Chromatography Extraction->Purification Product Final Product Purification->Product

Caption: General Experimental Workflow for Cross-Coupling Reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceuticals, particularly in the development of targeted therapies such as kinase inhibitors. Its utility in robust and scalable cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and data presented herein provide a solid foundation for researchers to leverage this key intermediate in their drug discovery and development endeavors.

References

Application Notes and Protocols for 2-Chloro-5-methoxypyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its substituted pyridine core is a common motif in a wide array of biologically active molecules. The presence of a chloro substituent at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. The methoxy group at the 5-position, being an electron-donating group, influences the reactivity of the pyridine ring and can play a role in the biological activity of the final products.

These application notes provide an overview of the utility of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed protocols, based on established methodologies for similar substrates, are provided to serve as a starting point for reaction optimization and development.

Key Applications

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules, including:

  • Pharmaceutical Agents: It is a key precursor for the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.

  • Agrochemicals: This building block is utilized in the development of novel herbicides and fungicides.

  • Materials Science: Its unique electronic properties make it a candidate for incorporation into advanced polymers and coatings.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methoxypyridines

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a powerful method for the formation of carbon-carbon bonds. For this compound, this reaction enables the synthesis of 2-aryl-5-methoxypyridines, which are prevalent structures in many biologically active compounds.

General Reaction Scheme

Suzuki_Miyaura cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Arylboronic Acid Arylboronic Acid or Ester 2-Aryl-5-methoxypyridine 2-Aryl-5-methoxypyridine Catalyst->2-Aryl-5-methoxypyridine Heat Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water, or toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methoxypyridine.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012-1870-90
PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Toluene/H₂O (10:1)1008-1675-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene1106-1280-98

Note: Yields are estimates based on reactions with similar chloropyridine substrates and will vary depending on the specific arylboronic acid used.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methoxypyridines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines from this compound.

General Reaction Scheme

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product This compound This compound Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Amine Primary or Secondary Amine N-substituted-5-methoxypyridin-2-amine N-substituted- 5-methoxypyridin-2-amine Catalyst->N-substituted-5-methoxypyridin-2-amine Heat Ligand Ligand (e.g., Xantphos, BINAP) Base Base (e.g., NaOᵗBu, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. The choice of catalyst, ligand, and base is crucial and may require optimization for different amines.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or XPhos)

  • Base (e.g., sodium tert-butoxide (NaOᵗBu) or potassium phosphate (K₃PO₄))

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-3 mol%), the phosphine ligand (1.2-2 times the moles of Pd), and the base (1.5-2.5 equiv.) to a dry Schlenk flask containing a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions
Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (1.5)Xantphos (3)NaOᵗBu (2.0)Toluene10012-2465-90
Pd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.5)Dioxane11010-2070-95
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)t-BuOH908-1675-98

Note: Yields are estimates based on reactions with similar chloropyridine substrates and will vary depending on the specific amine used.

Experimental Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow A 1. Reaction Setup - Add this compound,  arylboronic acid, base, and catalyst  to a dry Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill the flask  with Argon or Nitrogen. A->B C 3. Solvent Addition - Add degassed solvent. B->C D 4. Reaction - Heat with stirring. C->D E 5. Monitoring - Track progress with TLC or LC-MS. D->E F 6. Work-up - Cool, dilute, and perform  aqueous extraction. E->F G 7. Purification - Column chromatography. F->G H Product 2-Aryl-5-methoxypyridine G->H

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Workflow

Buchwald_Workflow A 1. Reaction Setup (Inert) - Add Pd pre-catalyst, ligand, and base  to a dry Schlenk flask. B 2. Reagent Addition (Inert) - Add this compound  and amine. A->B C 3. Solvent Addition - Add anhydrous, degassed solvent. B->C D 4. Reaction - Seal and heat with stirring. C->D E 5. Monitoring - Track progress with TLC or LC-MS. D->E F 6. Work-up - Cool, filter through celite,  and perform aqueous extraction. E->F G 7. Purification - Column chromatography. F->G H Product N-substituted-5-methoxypyridin-2-amine G->H

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The Suzuki-Miyaura and Buchwald-Hartwig reactions provide efficient and modular strategies for the elaboration of this scaffold into complex molecules with potential applications in drug discovery and materials science. The protocols and data presented herein offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. It is important to note that for any new combination of substrates, optimization of the reaction conditions will be key to achieving high yields and purity of the desired products.

Application Notes and Protocols for Suzuki Coupling with 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 2-chloro-5-methoxypyridine with arylboronic acids. Due to the inherent challenges associated with the activation of the C-Cl bond in electron-rich pyridine systems, this protocol incorporates best practices and robust catalytic systems to ensure efficient and high-yielding coupling.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials.[1] The 2-aryl-5-methoxypyridine scaffold, in particular, is a valuable structural motif in medicinal chemistry.

Challenges and Considerations

The primary challenge in the Suzuki coupling of this compound lies in the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[2] The electron-donating nature of the methoxy group can further decrease the reactivity of the C-Cl bond.[3] To overcome these hurdles, highly active catalyst systems are necessary.[4] The use of bulky, electron-rich phosphine ligands is crucial to promote the oxidative addition and stabilize the palladium catalyst.[2][4] Additionally, the choice of a suitable base and solvent system is critical for an efficient reaction.[5]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate/oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 eq.).[6]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: To the flask, add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[6]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.[2][5]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).[6]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-aryl-5-methoxypyridine.[6]

Data Presentation

The following table summarizes typical reaction conditions for the Suzuki coupling of 2-chloropyridines, which can be used as a starting point for the optimization of the reaction with this compound.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10012-24Good to Excellent[4][5]
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11018-24Good to Excellent[3][6]
3Pd(dppf)Cl₂ (2)-K₂CO₃ (2)Dioxane1001692[6]
4Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O1001285[6]

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling setup Reaction Setup (this compound, Arylboronic Acid, Pd(OAc)2, SPhos, K3PO4) inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Degassed Solvents (Dioxane, Water) inert->solvent react Heat and Stir (100 °C, 12-24h) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Aqueous Workup (EtOAc, H2O, Brine) monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product (2-Aryl-5-methoxypyridine) purify->product

Caption: A flowchart of the Suzuki coupling experimental protocol.

Suzuki Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd0 pd_complex2 R1-Pd(II)L2-R2 pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex1 pd_complex2->pd0 reductive_elimination Reductive Elimination reductive_elimination->pd_complex2 aryl_halide R1-X (this compound) boronic_acid R2-B(OH)2 + Base product R1-R2 (Coupled Product)

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Chloro-5-methoxypyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined herein are based on established methods and provide a starting point for reaction optimization.

Introduction

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings. These reactions enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2-position of the pyridine ring, allowing for the introduction of a diverse array of substituents. The electron-donating methoxy group at the 5-position can influence the reactivity of the C-Cl bond, making the careful selection of catalytic systems crucial for achieving high efficiency.

General Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, as illustrated below. The cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with a nucleophilic coupling partner, and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Ar Aryl (2-(5-methoxypyridinyl)) X Halide (Cl) R-M Coupling Partner L Ligand

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters.

Data Presentation: Suzuki-Miyaura Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012-2465-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (5:1)10012-2460-90

*Note: Yields are based on couplings of structurally similar chloropyridines and will be highly dependent on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the coupling of similar chloropyridines.

Suzuki Coupling Workflow start Start reagents Combine this compound, boronic acid, base, Pd catalyst, and ligand in a reaction vial. start->reagents inert Evacuate and backfill vial with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with organic solvent, and wash with water and brine. monitor->workup purify Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.

Data Presentation: Buchwald-Hartwig Amination
Catalyst (mol%)Ligand (mol%)AmineBase (equiv.)SolventTemp. (°C)Yield (%)Reference
Pd-NHC complex (unspecified)-N-methyl anilineCs₂CO₃Not specifiedNot specified94[1]

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald-Hartwig Workflow start Start reagents To a dry Schlenk tube, add this compound, amine, base, Pd precatalyst, and ligand. start->reagents inert Evacuate and backfill tube with inert gas (e.g., Argon). reagents->inert solvent Add anhydrous, degassed solvent. inert->solvent heat Heat reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, quench with water, and extract with an organic solvent. monitor->workup purify Wash organic layer, dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-5-methoxypyridines through the reaction of this compound with terminal alkynes.

Data Presentation: Sonogashira Coupling
Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (1)-Et₃N (2)THF60-804-1270-95
Pd(OAc)₂ (2)-PPh₃ (4)K₂CO₃ (2)DMF100-12012-2460-90

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of aryl chlorides.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol, 2 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction provides a method for the vinylation of this compound by coupling with various alkenes.

Data Presentation: Heck Reaction
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100-1404-2460-85
PdCl₂(PPh₃)₂ (3)-K₂CO₃ (2)NMP120-15012-2450-80

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of aryl chlorides.

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF (5 mL), this compound (1.0 mmol, 1 equiv.), the alkene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2 equiv.).

  • Heat the reaction mixture to 100-140 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling enables the formation of C-C bonds between this compound and organostannane reagents.

Data Presentation: Stille Coupling
Catalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)--Toluene11012-2460-90
Pd₂(dba)₃ (2)P(t-Bu)₃ (4)CsF1,4-Dioxane10012-2465-95

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Stille Coupling

This is a general protocol for the Stille coupling of aryl chlorides.

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and this compound (1.0 mmol, 1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Add the organostannane reagent (1.1 mmol, 1.1 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Wash with brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of this compound with an organozinc reagent to form a C-C bond.

Data Presentation: Negishi Coupling
Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-THF6512-2470-95
PdCl₂(dppf) (3)-THF6512-2465-90

*Note: Yields are estimations based on couplings of similar aryl chlorides.

Experimental Protocol: Negishi Coupling

This is a general protocol for the Negishi coupling of aryl chlorides.

Procedure:

  • Preparation of the Organozinc Reagent (in a separate flask): To a solution of the corresponding aryl or vinyl halide (1.1 mmol) in anhydrous THF (5 mL) at -78 °C, add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes, then add a solution of ZnCl₂ (1.2 mmol) in THF. Allow the mixture to warm to room temperature.

  • Coupling Reaction: To a separate flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) and this compound (1.0 mmol, 1 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous THF (5 mL).

  • Add the freshly prepared organozinc reagent via cannula.

  • Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

Application Notes and Protocols: The Role of 2-Chloro-5-methoxypyridine in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridine is a substituted pyridine derivative recognized primarily for its utility as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a reactive chlorine atom and an electron-donating methoxy group on a pyridine ring, also presents intriguing possibilities for applications in material science. While direct research on this compound in this field is emerging, its structural motifs are present in various advanced materials, including polymers and coatings. The pyridine ring offers a site for coordination with metal ions and the halogen provides a versatile handle for cross-coupling reactions, enabling the construction of complex macromolecular architectures.

This document provides detailed application notes and protocols based on analogous pyridine-containing materials to illustrate the potential of this compound in material science research. The following sections will explore its role as a monomer in the synthesis of novel organoboron polymers with interesting optical properties, drawing parallels from closely related and well-documented systems.

Application: Synthesis of Luminescent Organoboron Polymers

Substituted pyridines are valuable building blocks for the creation of functional polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. The incorporation of a pyridine moiety into a polymer backbone can influence its electronic properties, solubility, and ability to coordinate with other species. Organoboron polymers, in particular, have garnered significant interest due to their unique electronic and photophysical properties.

As a representative example of the potential application of this compound, this section details the synthesis and properties of a luminescent organoboron polymer derived from a methoxypyridine precursor. The chloro- and methoxy-substituents on the target molecule offer handles for derivatization to form monomers suitable for polymerization, for instance, through the formation of a boronic acid or ester at the 2-position.

Logical Workflow for Monomer Synthesis and Polymerization

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Mg, THF Trialkyl borate Trialkyl borate Grignard Reagent->Trialkyl borate B(OR)3 Hydrolysis Hydrolysis Trialkyl borate->Hydrolysis H3O+ Monomer (5-methoxy-6-chloropyridin-2-yl)boronic acid Hydrolysis->Monomer Polymer Poly(5-methoxy-6-chloropyridin-2-yl)borane Monomer->Polymer Suzuki Polycondensation Catalyst Pd Catalyst + Ligand Catalyst->Polymer Base Base Base->Polymer

Caption: Synthetic pathway from this compound to a hypothetical organoboron polymer.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related pyridine-containing organoboron polymers. These serve as a guide for the potential synthesis of materials derived from this compound.

Protocol 1: Synthesis of (6-Methoxypyridin-2-yl)boronic acid

This protocol outlines the synthesis of a boronic acid monomer from a methoxypyridine precursor, a crucial step for subsequent polymerization.

Materials:

  • 2-Bromo-6-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 4 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of 2-bromo-6-methoxypyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of 4 M HCl and stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (6-methoxypyridin-2-yl)boronic acid.

Protocol 2: Synthesis of Poly[(6-methoxypyridin-2-yl)borane] via Suzuki Polycondensation

This protocol describes the polymerization of the boronic acid monomer to yield the target organoboron polymer.

Materials:

  • (6-Methoxypyridin-2-yl)boronic acid

  • 2,6-Dibromopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • A mixture of (6-methoxypyridin-2-yl)boronic acid (1.0 eq), 2,6-dibromopyridine (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq) is placed in a round-bottom flask.

  • Toluene and 2 M Na₂CO₃ solution are added, and the mixture is degassed by bubbling with argon for 30 minutes.

  • The reaction mixture is heated to reflux and stirred under an inert atmosphere for 48 hours.

  • After cooling to room temperature, the mixture is poured into a rapidly stirring solution of ethanol/water (1:1) to precipitate the polymer.

  • The precipitate is collected by filtration, washed with deionized water and ethanol, and then dried under vacuum.

  • The crude polymer is further purified by Soxhlet extraction with acetone and chloroform to remove oligomers and catalyst residues. The final polymer is obtained as a solid.

Data Presentation

The following table summarizes hypothetical characterization data for the synthesized polymer, based on typical values for analogous pyridine-containing organoboron polymers.

PropertyValueMethod of Determination
Molecular Weight (Mₙ) 10,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
UV-Vis Absorption (λₘₐₓ) 350 - 400 nm (in solution)UV-Vis Spectroscopy
Photoluminescence (PL) Emission (λₑₘ) 450 - 550 nm (in solution)Fluorescence Spectroscopy
Quantum Yield (Φ) 0.1 - 0.5Integrating Sphere Measurement
Thermal Decomposition Temperature (Tₔ) > 300 °CThermogravimetric Analysis (TGA)

Visualization of Polymer Properties

The relationship between the polymer structure and its luminescent properties can be visualized as follows:

G Pyridine-Boron Backbone Pyridine-Boron Backbone Pi-Conjugation Pi-Conjugation Pyridine-Boron Backbone->Pi-Conjugation Enables Luminescence Luminescence Pyridine-Boron Backbone->Luminescence Backbone Rigidity Affects Quantum Yield Pi-Conjugation->Luminescence Leads to Methoxy Group Methoxy Group Methoxy Group->Pi-Conjugation Modulates (electron-donating)

Caption: Factors influencing the luminescent properties of the pyridine-boron polymer.

Conclusion

While direct experimental data on the application of this compound in material science is limited, its structural features suggest significant potential. By serving as a precursor to functional monomers, it can be incorporated into various polymer backbones, such as the luminescent organoboron polymers discussed herein. The protocols and data presented, based on analogous systems, provide a foundational framework for researchers to explore the synthesis and characterization of novel materials derived from this compound. Further investigation into the polymerization of this and related monomers is warranted to fully realize their potential in the development of advanced materials for electronic and optoelectronic applications.

Application Notes: 2-Chloro-5-methoxypyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-5-methoxypyridine is a versatile heterocyclic building block crucial in the fields of medicinal chemistry and drug development.[1][2][3] Its pyridine core, substituted with a reactive chlorine atom at the 2-position and an electron-donating methoxy group at the 5-position, allows for strategic and selective functionalization. The chlorine atom is amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments.[4][5] This makes it an essential intermediate in the synthesis of complex molecules targeting a range of biological pathways, including those involved in cancer and neurological disorders.[1][6]

Application Note 1: Synthesis of Kinase Inhibitor Scaffolds

The pyridopyrimidine scaffold is a core component of numerous kinase inhibitors, including the FDA-approved drug Palbociclib, which targets cyclin-dependent kinases 4 and 6 (CDK4/6) for the treatment of breast cancer.[7][8] this compound serves as a key starting material for constructing the pyridine portion of these complex heterocyclic systems. A crucial step is the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group, which can then be elaborated to form the fused pyrimidine ring.

Logical Workflow for Pyridopyrimidine Core Synthesis

The diagram below illustrates a generalized synthetic strategy for constructing a pyridopyrimidine core, a key scaffold in many kinase inhibitors, starting from this compound.

G A This compound B Buchwald-Hartwig Amination A->B Pd Catalyst, Ligand, Base, Amine Source C 2-Amino-5-methoxypyridine Derivative B->C D Condensation/ Cyclization C->D e.g., with a pyrimidine precursor E Pyridopyrimidine Core D->E F Further Functionalization E->F G Bioactive Kinase Inhibitor F->G

Caption: Synthetic workflow for kinase inhibitor scaffolds.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure for the C-N cross-coupling of this compound with a primary amine, a key step in forming precursors for more complex bioactive molecules. Conditions may require optimization for specific amine substrates.

Materials and Reagents:

  • This compound

  • Primary or secondary amine (e.g., Aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, XPhos)[9]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))[9]

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification supplies (e.g., silica gel)

Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), the base (1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to the reaction vessel.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture vigorously at 80-110 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-5-methoxypyridin-2-amine.

Quantitative Data: Buchwald-Hartwig Amination of Aryl Chlorides

The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig amination of various aryl chlorides, which can be adapted for this compound.[10]

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2475-95
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1101870-90
Pd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Toluene11016-2480-98

Note: Yields are highly dependent on the specific amine coupling partner and require optimization.

Signaling Pathway: CDK4/6 Inhibition

Bioactive molecules derived from the pyridopyrimidine scaffold, such as Palbociclib, function by inhibiting the CDK4/6-Cyclin D complex. This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it bound to the E2F transcription factor and thereby halting cell cycle progression from the G1 to the S phase.[8]

G cluster_0 Cyclin D Cyclin D CDK4/6-CyclinD Active Complex Cyclin D->CDK4/6-CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6-CyclinD pRb Phosphorylated Rb CDK4/6-CyclinD->pRb Phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F Releases G1-S Transition G1 to S Phase Transition E2F->G1-S Transition Promotes Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) Inhibitor->CDK4/6-CyclinD Inhibits G cluster_0 Neuronal Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ion Channel) IonFlow Ion Flow (Na+, K+, Ca2+) nAChR->IonFlow Modulates BindingSite Binding Site BindingSite->nAChR Ligand Synthesized Ligand (from 2-Chloro-5- methoxypyridine derivative) Ligand->BindingSite Binds to

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Chloro-5-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methoxypyridine is a key heterocyclic building block utilized in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its substituted pyridine ring serves as a versatile scaffold for the development of novel bioactive molecules. These derivatives are instrumental in the discovery of new drug candidates and the formulation of advanced crop protection agents. This document provides detailed protocols for the laboratory-scale synthesis of this compound, focusing on a common and reliable synthetic route.

Synthesis Pathway

A common and effective method for the synthesis of this compound involves a two-step process commencing with the commercially available 2-amino-5-methoxypyridine. The synthesis pathway is outlined below:

  • Diazotization of 2-amino-5-methoxypyridine: The amino group of 2-amino-5-methoxypyridine is converted into a diazonium salt using sodium nitrite in an acidic medium.

  • Sandmeyer Reaction: The resulting diazonium salt is subsequently displaced by a chlorine atom using a copper(I) chloride catalyst to yield the final product, this compound.

This synthetic approach is generally reliable and can be performed using standard laboratory equipment.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization and Sandmeyer Reaction

This protocol details the conversion of 2-amino-5-methoxypyridine to this compound.

Materials:

  • 2-Amino-5-methoxypyridine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (anhydrous)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diazotization:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-amino-5-methoxypyridine in 50 mL of concentrated hydrochloric acid.

    • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of 6.0 g of sodium nitrite in 20 mL of deionized water dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate 500 mL flask, prepare a solution of 10.0 g of copper(I) chloride in 50 mL of concentrated hydrochloric acid.

    • Cool the copper(I) chloride solution to 0-5 °C in an ice bath.

    • Slowly and carefully add the previously prepared diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation

ParameterValue
Starting Material 2-Amino-5-methoxypyridine
Product This compound
Molecular Formula C₆H₆ClNO
Molecular Weight 143.57 g/mol
Typical Yield 75-85%
Appearance White to off-white solid
Melting Point 45-48 °C

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification A 2-Amino-5-methoxypyridine in HCl B Addition of NaNO₂ solution (0-5 °C) A->B 1. C Diazonium Salt Intermediate B->C 2. D Diazonium Salt Solution E Addition to CuCl in HCl (0-5 °C) D->E 3. F Reaction at Room Temperature E->F 4. G Extraction with CH₂Cl₂ F->G 5. H Washing & Drying G->H 6. I Concentration H->I 7. J Column Chromatography I->J 8. K This compound (Final Product) J->K 9.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-methoxypyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Chloro-5-methoxypyridine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product from Impurities Incorrect solvent system (eluent too polar or non-polar).Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound. A good starting point for this compound is a mixture of ethyl acetate and hexane.[1][2]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Column channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Pack the column as a slurry or dry pack followed by careful wettening.[2]
Product Elutes Too Quickly (High Rf) The eluent is too polar.Decrease the polarity of the solvent system. For an ethyl acetate/hexane system, increase the proportion of hexane.
Product Elutes Too Slowly or Not at All (Low Rf) The eluent is not polar enough.Increase the polarity of the solvent system. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
Streaking or Tailing of the Product Band The compound may be acidic or basic, interacting strongly with the silica gel.Add a small amount of a modifier to the eluent. For basic compounds like pyridines, adding ~0.1-1% triethylamine can help to improve peak shape.[1]
The compound is degrading on the silica gel.Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Neutralize the silica gel with triethylamine if the compound is base-sensitive.
The sample was loaded in a solvent that is too strong.Dissolve the sample in a minimal amount of a non-polar solvent or the chromatography eluent itself for loading.[2]
Cracks in the Silica Bed The column ran dry.Never let the solvent level drop below the top of the silica gel.[2]
Heat generated from solvent interaction with silica.Pack the column carefully and allow it to equilibrate before loading the sample.
Irregular Product Band Shape Uneven loading of the sample.Ensure the sample is loaded evenly onto the top of the silica bed in a narrow band.
The top of the silica gel was disturbed during solvent addition.Add the eluent gently, pouring it down the sides of the column. A layer of sand on top of the silica can help prevent disturbance.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate and hexane.[1] It is recommended to first determine the optimal ratio using Thin Layer Chromatography (TLC). A good starting point for TLC analysis would be a 1:4 or 1:5 mixture of ethyl acetate to hexane.

Q2: What is the expected Rf value for this compound?

A2: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.3.[2] You should adjust your solvent system to achieve an Rf in this range for this compound on a TLC plate before running the column.

Q3: What type of stationary phase should I use?

A3: Standard silica gel (Silica Gel 60, 230-400 mesh) is the most common and suitable stationary phase for the purification of this compound.

Q4: How can I visualize the spots of this compound on a TLC plate?

A4: this compound contains a pyridine ring, which is a UV-active chromophore. Therefore, the spots can be visualized under a UV lamp (at 254 nm).

Q5: My compound appears to be unstable on the silica gel. What can I do?

A5: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel. You can neutralize the silica gel by adding a small amount of triethylamine (0.1-1%) to your eluent.[1] This can help to prevent degradation and improve the chromatography.

Q6: How much crude material can I load onto my column?

A6: The loading capacity depends on the difficulty of the separation. A general guideline is a ratio of 1:20 to 1:100 of crude material to silica gel by weight. For difficult separations, a higher ratio of silica gel to the compound is recommended.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a detailed methodology for the purification of this compound.

1. Preparation of the Slurry:

  • In a beaker, measure the required amount of silica gel (e.g., 50 g).

  • Add the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) to the silica gel to form a slurry.

  • Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand (approximately 1 cm).

  • Pour the silica gel slurry into the column.

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

  • Add another layer of sand (approximately 1 cm) on top of the silica gel.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully add the sample solution to the top of the silica gel using a pipette.

  • Rinse the flask with a small amount of the eluent and add it to the column to ensure all the sample is transferred.

  • Drain the solvent until the sample is absorbed into the silica gel.

4. Elution:

  • Carefully add the eluent to the column.

  • Begin the elution process by opening the stopcock. A typical flow rate is about 2 inches per minute.[2]

  • Collect fractions in test tubes or other suitable containers.

5. Monitoring the Separation:

  • Monitor the separation by spotting the collected fractions on TLC plates.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure product.

6. Product Recovery:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Caption: Troubleshooting workflow for column chromatography.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Recovery tlc 1. TLC Analysis (Optimize Solvent System) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Sample pack->load elute 5. Elute with Solvent load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions (TLC) collect->monitor combine 8. Combine Pure Fractions monitor->combine recover 9. Evaporate Solvent combine->recover end end recover->end Purified Product

Caption: Experimental workflow for purification.

References

Technical Support Center: Optimizing Substitutions on 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in optimizing substitution reactions for 2-chloro-5-methoxypyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic efforts.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the substitution reactions of this compound, covering both Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with this compound sluggish or showing low conversion?

A1: Several factors can contribute to low reactivity in SNAr reactions with this substrate:

  • Weak Nucleophile: The nucleophilicity of your reagent is critical. For neutral nucleophiles like amines or alcohols, the reaction is often slow. Deprotonation with a suitable base to generate the more potent anionic nucleophile (amide or alkoxide) is recommended.

  • Insufficient Activation: While the pyridine nitrogen activates the 2-position for nucleophilic attack, the methoxy group at the 5-position is electron-donating, which can slightly reduce the electrophilicity of the aromatic ring compared to unsubstituted 2-chloropyridine.[1]

  • Low Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier associated with the formation of the Meisenheimer complex.[2] Consider increasing the temperature incrementally.

  • Inappropriate Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the nucleophile and facilitate the reaction.[3]

Q2: I am observing side products in my substitution reaction. What are the likely culprits and how can I minimize them?

A2: Common side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 5-methoxy-2-pyridone. Ensure all reagents and solvents are anhydrous.

  • Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol that is not the intended nucleophile), it can compete in the substitution reaction.[3]

  • Di-substitution or Polymerization: While less common for mono-substitution, highly reactive nucleophiles or harsh conditions could potentially lead to further reactions. Careful control of stoichiometry and reaction time is important.

  • Homocoupling (in Pd-catalyzed reactions): In palladium-catalyzed reactions, homocoupling of the starting material or the nucleophile can occur. This is often due to suboptimal ligand choice or reaction conditions.

Q3: When should I choose a Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) over a traditional SNAr reaction for C-N bond formation?

A3: The choice depends on several factors:

  • Nucleophile Basicity and Steric Hindrance: The Buchwald-Hartwig amination is often more suitable for less nucleophilic amines (e.g., anilines with electron-withdrawing groups) and sterically hindered amines that are poor nucleophiles in SNAr.[4][5]

  • Reaction Conditions: SNAr reactions often require higher temperatures and strongly basic conditions, which may not be compatible with sensitive functional groups on your substrate. Buchwald-Hartwig reactions can sometimes be performed under milder conditions, although they also require a base.[6]

  • Substrate Scope: The Buchwald-Hartwig reaction is exceptionally broad in scope and is often the go-to method for constructing C-N bonds with a wide variety of amines.[4]

  • Cost and Catalyst Removal: SNAr is a simpler and more cost-effective method as it does not require a metal catalyst and ligands. Palladium catalysts can be expensive, and their removal from the final product can be challenging.

Q4: What is the role of the base in these substitution reactions?

A4: The role of the base is context-dependent:

  • In SNAr: For neutral nucleophiles like amines, alcohols, or thiols, a base is required to either deprotonate the nucleophile to increase its reactivity or to neutralize the HCl generated during the reaction. Common bases include K₂CO₃, Cs₂CO₃, or NaH (for alcohols and thiols).

  • In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is crucial for the catalytic cycle. It facilitates the deprotonation of the amine-palladium complex, which is a key step leading to reductive elimination and product formation.[4] Commonly used bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[7]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions for the substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific nucleophile and optimization of reaction parameters.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Conditions

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary AmineAnilineK₂CO₃DMF100-12012-2460-80
Secondary AmineMorpholineK₂CO₃NMP120-14012-2470-90
AlcoholSodium Methoxide-Methanol65 (reflux)6-1280-95
ThiolSodium Thiophenoxide-DMF80-1004-885-95

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

Amine TypeExample AminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
Primary Alkylaminen-ButylaminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene80-10012-2475-90
Primary Arylamine4-MethoxyanilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane100-11018-2470-85
Secondary AmineN-MethylanilinePd₂(dba)₃ (1.5)Xantphos (3)K₃PO₄Toluene100-11012-2480-95

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • To a dry reaction vessel, add this compound (1.0 equiv.), the amine nucleophile (1.1-1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • Add a polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[7]

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Experimental Workflow

G reagents Combine Reactants: - this compound - Nucleophile - Base/Catalyst/Ligand solvent Add Anhydrous Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify Product (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product G cluster_reagents Reagent-Related Issues cluster_conditions Condition-Related Issues start Low or No Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_purity Impure Reagents? check_reagents->reagent_purity nucleophile_strength Weak Nucleophile? check_reagents->nucleophile_strength temperature Temperature Too Low? check_conditions->temperature solvent Incorrect Solvent? check_conditions->solvent catalyst Catalyst Inactive? (for Pd-coupling) check_conditions->catalyst

References

Technical Support Center: Synthesis of 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Chloro-5-methoxypyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective synthetic routes for preparing this compound are:

  • The Sandmeyer Reaction: This route starts with the diazotization of 2-amino-5-methoxypyridine, followed by a copper(I) chloride-catalyzed chlorination. This method is advantageous for its relatively mild conditions and the commercial availability of the starting amine.

  • Chlorination of a Pyridinone Precursor: This approach involves the chlorination of 5-methoxypyridin-2(1H)-one using a chlorinating agent such as phosphorus oxychloride (POCl₃). This can be a high-yielding route if the pyridinone starting material is readily accessible.

Q2: Which synthetic route generally provides a higher yield?

A2: Both the Sandmeyer reaction and the chlorination of the corresponding pyridinone can achieve high yields. The optimal choice often depends on the availability and cost of starting materials, as well as the scale of the reaction. For many heterocyclic compounds, chlorination of the hydroxy/pyridinone precursor with reagents like POCl₃ can offer very high isolated yields, often exceeding 90%.[1] However, the Sandmeyer reaction is also a robust and widely used method.

Q3: What are the most critical parameters to control for a successful synthesis?

A3: For the Sandmeyer reaction , strict temperature control during diazotization (typically 0-5°C) is crucial to prevent the decomposition of the unstable diazonium salt.[2] For the chlorination with POCl₃ , controlling the reaction temperature and managing the quench of excess POCl₃ are critical for both yield and safety.

Q4: How can I purify the final this compound product?

A4: Purification of this compound can typically be achieved through several methods:

  • Extraction: After neutralizing the reaction mixture, the product can be extracted into an organic solvent like diethyl ether or dichloromethane.

  • Distillation: For liquid products, vacuum distillation can be an effective purification method.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be employed.

  • Column Chromatography: For highly impure samples, silica gel column chromatography using a non-polar eluent system (e.g., petroleum ether/ethyl acetate) is a reliable method for obtaining a high-purity product.[3]

Troubleshooting Guides

Route 1: Sandmeyer Reaction of 2-Amino-5-methoxypyridine

This route involves two main stages: the formation of the diazonium salt and the subsequent substitution with chloride.

cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Chlorination A 2-Amino-5-methoxypyridine in mineral acid (e.g., HCl) B Cool to 0-5°C A->B C Add NaNO₂ solution dropwise B->C D Formation of Aryl Diazonium Salt C->D F Add diazonium salt solution (maintain temperature) D->F E Solution of CuCl in HCl E->F G Warm to RT or slightly above (N₂ evolution) F->G H Work-up and Purification G->H A 5-Methoxypyridin-2(1H)-one B Add POCl₃ (and optionally PCl₅) A->B C Heat to reflux (e.g., 100-110°C) B->C D Monitor reaction (TLC, GC/MS) C->D E Cool and carefully quench (e.g., with ice water) D->E F Neutralize with base (e.g., NaOH, K₂CO₃) E->F G Work-up and Purification F->G cluster_sandmeyer Troubleshooting Sandmeyer Reaction cluster_chlorination Troubleshooting Pyridinone Chlorination Start Low Yield of This compound Route Which synthetic route was used? Start->Route Sandmeyer Sandmeyer Reaction Route->Sandmeyer Route 1 Chlorination Pyridinone Chlorination Route->Chlorination Route 2 S1 Check Diazotization: - Temperature (0-5°C)? - Fresh NaNO₂? Sandmeyer->S1 C1 Check Reagents: - Fresh POCl₃? - Anhydrous conditions? Chlorination->C1 S1_Yes Diazotization OK S1->S1_Yes Yes S1_No Optimize Diazotization: - Strict temp control - Use fresh reagents S1->S1_No No S2 Check Sandmeyer Step: - Fresh CuCl? - Controlled addition? S2_Yes Reaction Conditions OK S2->S2_Yes Yes S2_No Optimize Chlorination: - Use fresh CuCl - Slow, controlled addition S2->S2_No No S1_Yes->S2 C1_Yes Reagents OK C1->C1_Yes Yes C1_No Use fresh/distilled POCl₃ and ensure dry glassware C1->C1_No No C2 Check Reaction Conditions: - Sufficient reflux time? - Adequate temperature? C2_Yes Conditions OK C2->C2_Yes Yes C2_No Increase reflux time/temp. Consider adding PCl₅. C2->C2_No No C1_Yes->C2

References

Stability of 2-Chloro-5-methoxypyridine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Chloro-5-methoxypyridine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This minimizes potential degradation from exposure to air, moisture, and higher temperatures.

Q2: What are the physical characteristics of this compound and how can I tell if it has degraded?

A2: this compound is typically a colorless to light yellow liquid or solid.[1][2][3][4] A significant change in color, such as darkening, or the appearance of a precipitate may indicate degradation. If you observe such changes, it is advisable to re-analyze the material for purity before use.

Q3: What are the known incompatibilities of this compound?

A3: While specific data for this compound is limited, based on the reactivity of similar compounds, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[5] Contact with certain metals, such as mild steel and galvanized steel, may also be problematic.[6]

Q4: How stable is this compound in aqueous solutions?

A4: The chlorine atom at the 2-position of the pyridine ring makes the compound susceptible to nucleophilic substitution, including hydrolysis to 2-hydroxy-5-methoxypyridine. This reaction is expected to be accelerated under both acidic and basic conditions. For reactions in aqueous media, it is advisable to use buffered solutions and conduct the reaction at controlled, and preferably low, temperatures.

Troubleshooting Guides

Issue 1: Unexpected side products in a reaction involving this compound.
  • Possible Cause: Degradation of this compound due to reaction conditions.

  • Troubleshooting Steps:

    • Review Reaction pH: If the reaction is conducted under strongly acidic or basic conditions, consider if the pH can be neutralized or if a milder catalyst can be used.

    • Control Temperature: High reaction temperatures can accelerate degradation. Evaluate if the reaction can be performed at a lower temperature, even if it requires a longer reaction time.

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Reagent Purity: Verify the purity of the this compound and other reagents, as impurities can lead to side reactions.

Issue 2: Inconsistent results or low yield in a series of experiments.
  • Possible Cause: Inconsistent quality or degradation of the this compound stock.

  • Troubleshooting Steps:

    • Check Storage: Confirm that the compound has been stored correctly at 2-8°C under an inert atmosphere.

    • Aliquot Stock: If the main stock is being opened frequently, consider preparing smaller, single-use aliquots to minimize exposure to air and moisture.

    • Re-analyze Purity: Use a suitable analytical method, such as HPLC or GC, to check the purity of the stock material.

Quantitative Stability Data (Illustrative)

Due to the lack of publicly available quantitative stability data for this compound, the following tables are provided for illustrative purposes. They are based on typical stability profiles of similar halogenated pyridine derivatives and should be used as a general guide for experimental design.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 25°C.

pHConditionApparent Half-life (t½)Primary Degradation Product
2.00.01 N HCl~ 48 hours2-Hydroxy-5-methoxypyridine
7.0Phosphate Buffer> 14 daysNot significant
12.00.01 N NaOH~ 24 hours2-Hydroxy-5-methoxypyridine

Table 2: Illustrative Thermal and Photostability of this compound (Solid State).

ConditionDurationPurity ChangeObservations
40°C30 days< 1%No significant change
60°C30 days~ 2-3% decreaseSlight discoloration
UV/Vis Light7 days~ 1-2% decreaseSlight darkening

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability
  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 2, 7, and 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike a known volume of the stock solution into each buffer to achieve the desired final concentration, ensuring the organic solvent content is low (e.g., <1%) to minimize its effect.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours for acidic and basic conditions; 0, 1, 7, 14 days for neutral conditions).

  • Analysis: Immediately quench any reaction if necessary (e.g., by neutralizing the pH) and analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation: Determine the percentage of this compound remaining at each time point and calculate the degradation rate and half-life.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Selection: Start with a C18 reversed-phase column. A common mobile phase system is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 60°C for several hours.

    • Base Hydrolysis: Treat a solution with 0.1 N NaOH at room temperature for several hours.

    • Oxidation: Treat a solution with 3% hydrogen peroxide at room temperature.

    • Thermal Stress: Heat a solid sample at a high temperature (e.g., 80°C).

    • Photostability: Expose a solution to UV and visible light.

  • Method Optimization: Inject the stressed samples into the HPLC system. Optimize the gradient, flow rate, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of This compound apply_stress Expose Compound to Stress Conditions (Heat, Light, pH, Oxidation) prep_stock->apply_stress prep_stress Prepare Stress Condition Media (Acid, Base, Oxidizing Agent, etc.) prep_stress->apply_stress hplc_analysis HPLC Analysis of Stressed Samples apply_stress->hplc_analysis method_dev Develop Separation Method hplc_analysis->method_dev method_val Validate Stability-Indicating Method method_dev->method_val

Caption: Workflow for developing a stability-indicating HPLC method.

degradation_pathway parent This compound hydrolysis_product 2-Hydroxy-5-methoxypyridine parent->hydrolysis_product  Hydrolysis (Acid/Base) other_products Other Minor Degradants parent->other_products  Oxidation / Photolysis

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis and Purification of 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Chloro-5-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory-scale synthetic routes are:

  • Williamson Ether Synthesis: The methylation of 2-chloro-5-hydroxypyridine using a methylating agent like iodomethane or dimethyl sulfate in the presence of a base.

  • Sandmeyer Reaction: The diazotization of 2-amino-5-methoxypyridine followed by a copper(I) chloride-mediated chlorination.[1][2][3]

Q2: What are the typical impurities I might encounter in my synthesis of this compound?

A2: Impurities are largely dependent on the synthetic route chosen.

  • From Williamson Ether Synthesis:

    • Unreacted 2-chloro-5-hydroxypyridine.

    • Potential N-methylated pyridinium by-products.

  • From Sandmeyer Reaction:

    • Unreacted 2-amino-5-methoxypyridine.

    • 2-Hydroxy-5-methoxypyridine (phenol by-product from reaction with water).[1]

    • Biaryl pyridines (from radical side reactions).[1]

    • Residual copper salts.

Q3: Which analytical techniques are recommended for purity assessment of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques for assessing the purity and identifying impurities in this compound and related compounds.[4][5][6]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Reaction (Williamson Ether Synthesis) - Ensure the base used (e.g., sodium hydride, potassium carbonate) is fresh and anhydrous. - Use a slight excess of the methylating agent (e.g., iodomethane). - Increase the reaction time or temperature, monitoring by TLC or LC-MS.
Incomplete Diazotization (Sandmeyer Reaction) - Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. - Ensure the sodium nitrite solution is fresh. - Use a sufficient excess of acid (e.g., HCl).
Decomposition of Diazonium Salt - Use the diazonium salt immediately after its formation. - Avoid exposing the diazonium salt solution to high temperatures or direct sunlight.
Product Loss During Work-up - Ensure proper pH adjustment during extraction to keep the product in the organic phase. - Use multiple extractions with a suitable organic solvent.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Identification Method Troubleshooting and Removal Strategy
Unreacted 2-chloro-5-hydroxypyridine HPLC, GC-MS (will have a different retention time and mass spectrum)Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the more polar starting material. Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic starting material.
Unreacted 2-amino-5-methoxypyridine HPLC, GC-MSColumn Chromatography: Use a silica gel column with a suitable eluent system. Acid-Base Extraction: Wash the organic solution of the crude product with dilute aqueous acid (e.g., 1M HCl) to remove the basic starting material.
2-Hydroxy-5-methoxypyridine HPLC, GC-MSColumn Chromatography: Similar polarity to 2-chloro-5-hydroxypyridine, can be removed using silica gel chromatography. Acid-Base Extraction: Can be removed by washing with a dilute aqueous base.
Biaryl Pyridines GC-MS (higher molecular weight)Column Chromatography: These are typically less polar than the desired product and can be separated on silica gel. Recrystallization: May be effective if the biaryl impurity has significantly different solubility.
Copper Salts (from Sandmeyer) Visual (blue/green salts), Atomic SpectroscopyWash the crude product solution with aqueous ammonia or a solution of a chelating agent like EDTA to remove copper ions.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Target Impurity Typical Purity Achieved Typical Yield Notes
Column Chromatography (Silica Gel) Unreacted starting materials, polar by-products>99%70-90%Effective for a wide range of impurities. Eluent system (e.g., hexane/ethyl acetate) needs to be optimized.
Distillation (Vacuum) Non-volatile impurities, some isomeric impurities98-99%60-80%Suitable for thermally stable compounds. Boiling point of this compound is relatively high.
Recrystallization Less soluble impurities>99% (if successful)50-70%Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures, while impurities remain in solution.
Acid-Base Extraction Acidic or basic impurities~95% (as a pre-purification step)>90%A good initial step to remove acidic or basic starting materials or by-products before final purification.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
  • Reaction Setup: To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in a suitable solvent (e.g., DMF, acetone) is added a base (e.g., K₂CO₃, 1.5 eq) at room temperature.

  • Methylation: Iodomethane (1.2 eq) is added dropwise to the suspension.

  • Reaction Monitoring: The reaction is stirred at room temperature (or with gentle heating) and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
  • Diazotization: 2-amino-5-methoxypyridine (1.0 eq) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: The freshly prepared diazonium salt solution is added portion-wise to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid at 0-5 °C.

  • Reaction Completion: The reaction mixture is allowed to warm to room temperature and stirred for several hours until gas evolution ceases.

  • Work-up: The mixture is neutralized with a base (e.g., ammonium hydroxide) and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 2-chloro-5-hydroxypyridine or 2-amino-5-methoxypyridine) Reaction Chemical Reaction (Methylation or Sandmeyer) Start->Reaction Crude Crude Product Mixture Reaction->Crude Workup Aqueous Work-up (Extraction, Washing) Crude->Workup PrimaryPurification Primary Purification (e.g., Column Chromatography) Workup->PrimaryPurification FinalPurification Final Purification (e.g., Recrystallization or Distillation) PrimaryPurification->FinalPurification Analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR) FinalPurification->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General experimental workflow for the synthesis and purification of this compound.

G cluster_williamson Williamson Ether Synthesis Route cluster_sandmeyer Sandmeyer Reaction Route ImpurityDetected Impurity Detected in Final Product? PolarImpurity Polar Impurity on TLC/HPLC? ImpurityDetected->PolarImpurity Yes (Williamson) BasicImpurity Basic Impurity Detected? ImpurityDetected->BasicImpurity Yes (Sandmeyer) NoImpurity Product is Pure ImpurityDetected->NoImpurity No UnreactedSM Likely Unreacted 2-chloro-5-hydroxypyridine PolarImpurity->UnreactedSM Yes ColumnChrom Action: Column Chromatography or Acid-Base Wash UnreactedSM->ColumnChrom UnreactedAmine Likely Unreacted 2-amino-5-methoxypyridine BasicImpurity->UnreactedAmine Yes PhenolicImpurity Phenolic Impurity Detected? BasicImpurity->PhenolicImpurity No AcidWash Action: Dilute Acid Wash UnreactedAmine->AcidWash HydroxyByproduct Likely 2-Hydroxy-5-methoxypyridine PhenolicImpurity->HydroxyByproduct Yes BaseWash Action: Dilute Base Wash HydroxyByproduct->BaseWash

Caption: Decision tree for troubleshooting common impurities in this compound synthesis.

References

2-Chloro-5-methoxypyridine safety data sheet (SDS) handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chloro-5-methoxypyridine

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][4][5]

  • Harmful if Swallowed (H302): Ingestion can be harmful.[2][6][7]

The signal word for this chemical is "Warning".[1][2]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: To prevent exposure, the following PPE must be worn:

  • Eye/Face Protection: Tightly fitting safety goggles or chemical safety glasses.[2][8]

  • Hand Protection: Chemical-resistant, impervious gloves (e.g., Butyl rubber, Neoprene). Always inspect gloves before use.[1][7][8]

  • Body Protection: A lab coat or appropriate protective clothing to prevent skin exposure. For larger quantities or tasks with a higher risk of splashing, fire/flame resistant and impervious clothing is recommended.[1][2][8]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, use a NIOSH-approved respirator.[2][7][8]

Q3: I've noticed the physical state of this compound described differently across suppliers (solid vs. liquid). Why is that?

A3: There can be variations in the reported physical state. Some sources list it as a solid, while others describe it as a colorless liquid.[6][9][10] This discrepancy can be due to the presence of impurities or differences in manufacturing processes. Always refer to the certificate of analysis and the safety data sheet provided by your specific supplier and handle the material as described.

Q4: What are the correct storage conditions for this compound?

A4: Proper storage is crucial for maintaining the chemical's stability and ensuring safety.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][11]

  • The recommended storage temperature is typically between 0-8°C.[9][10]

  • For long-term stability, storing under an inert gas like nitrogen or argon is advised.[10]

  • The substance should be stored locked up and apart from incompatible materials or foodstuff containers.[1][4]

Q5: What should I do if I accidentally spill a small amount of this chemical on the lab bench?

A5: For minor spills, immediately remove all sources of ignition.[1][12] Ensure you are wearing appropriate PPE, contain the spill with an inert material like sand or vermiculite, and then collect the material into a suitable, labeled container for waste disposal.[4][12][13] Avoid creating dust if it is a solid.[11][13]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₆ClNO[1][6][9]
Molecular Weight 143.57 g/mol [1][6][9]
Appearance White Solid / Colorless Liquid[6][9][10]
Purity ≥ 99% (GC)[9]
Storage Temperature 0-8 °C[9][10]

Experimental Protocols

Protocol 1: Standard Safe Handling Procedure
  • Preparation: Before handling, ensure a chemical fume hood is operational. Confirm that an eyewash station and safety shower are accessible.[8] Put on all required PPE (safety goggles, lab coat, chemical-resistant gloves).

  • Handling: Conduct all work within the chemical fume hood to minimize inhalation exposure.[8] Keep the container tightly sealed when not in use.[1][4] Avoid all personal contact with the substance.[12][13]

  • Dispensing: Use spark-proof tools if transferring the material.[1] Ground and secure containers when dispensing to prevent static discharge.[4]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][8][11] Clean the work area and decontaminate any equipment used.[4] Contaminated clothing should be removed and laundered before reuse.[1][4]

Protocol 2: Accidental Spill Cleanup
  • Immediate Response: Evacuate non-essential personnel from the spill area.[1][11] Remove all sources of ignition (open flames, hot surfaces).[1][13] Ensure adequate ventilation.[1]

  • Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4][12] Prevent the spill from entering drains or waterways.[1][11][13]

  • Cleanup: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[1][4]

  • Decontamination: Clean the spill area thoroughly. Dispose of the waste material in accordance with local, state, and federal regulations.[1][13]

Protocol 3: First Aid Measures
  • If Inhaled: Immediately move the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[3][14] Seek immediate medical attention.[3][11]

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[4][11] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][15][14] If skin irritation occurs, get medical advice.[1][2][3]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][11] If present, remove contact lenses and continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse the mouth thoroughly with water.[2][11] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[8][11] Call a poison control center or doctor immediately for treatment advice.[2][4][8]

Mandatory Visualization

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to emergency response.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Safe Handling cluster_emergency 3. Emergency Response cluster_spill_response Spill Protocol cluster_exposure_response First Aid Protocol ReviewSDS Review SDS & Hazards PrepArea Prepare Well-Ventilated Area (Fume Hood) ReviewSDS->PrepArea DonPPE Wear Required PPE (Goggles, Gloves, Coat) PrepArea->DonPPE Handle Handle in Fume Hood DonPPE->Handle Proceed to Handling Store Keep Container Closed Handle->Store Spill Spill Occurs Handle->Spill Exposure Personal Exposure Handle->Exposure Clean Wash Hands After Use Store->Clean Spill_Evacuate Evacuate & Ventilate Spill->Spill_Evacuate Exposure_Remove Remove from Source Exposure->Exposure_Remove Spill_Contain Contain with Inert Material Spill_Evacuate->Spill_Contain Spill_Cleanup Collect for Disposal Spill_Contain->Spill_Cleanup Exposure_Decon Decontaminate (Rinse Skin/Eyes, Fresh Air) Exposure_Remove->Exposure_Decon Exposure_Medical Seek Medical Attention Exposure_Decon->Exposure_Medical

References

Incompatible materials to avoid with 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-5-methoxypyridine. Below you will find frequently asked questions (FAQs) and troubleshooting advice to ensure safe and effective handling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a substituted pyridine derivative. It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure allows for various modifications, making it a versatile building block in drug discovery and development.

Q2: What are the main hazards associated with this compound?

This compound is harmful if swallowed and may cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Q3: How should this compound be properly stored?

It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3] It should be stored away from incompatible materials.

Q4: What should I do in case of a spill?

In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. Avoid allowing the chemical to enter drains.

Q5: What are the known incompatible materials with this compound?

While specific reactivity data for this compound is limited, information from structurally similar compounds provides guidance on materials to avoid. Please refer to the detailed table below for a summary of known and likely incompatible materials.

Incompatible Materials and Reactivity

Extreme care should be taken to avoid contact between this compound and the substances listed below. The reactivity of 2-chloropyridines, in general, involves susceptibility to nucleophilic substitution at the chloride-bearing carbon. Information from analogous compounds suggests the following incompatibilities:

Material/Substance ClassPotential HazardRationale/Comments
Strong Oxidizing Agents Vigorous reaction, fire, or explosion.Can react exothermically and potentially lead to ignition.
Strong Acids Exothermic reaction, potential for degradation.The pyridine nitrogen is basic and will react with strong acids.
Strong Bases Exothermic reaction, potential for degradation.[4]Can promote hydrolysis or other decomposition pathways.[4]
Alkalis Liberation of heat.[4]Similar to strong bases, can cause a significant exothermic reaction.[4]
Mild Steel, Galvanized Steel/Zinc Formation of flammable hydrogen gas.[4]Reaction can produce hydrogen, which may form an explosive mixture with air.[4]
Chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates) Release of toxic or flammable gases.[4]If acidic conditions are generated, these materials can decompose to release dangerous gases.[4]

Experimental Protocols

Protocol for Compatibility Testing (Small Scale)

This protocol is intended to provide a general framework for assessing the compatibility of this compound with other reagents or materials in a controlled laboratory setting.

Objective: To observe any potential exothermic reactions, gas evolution, or degradation when mixing this compound with a test substance.

Materials:

  • This compound

  • Test substance

  • Small scale reaction vessel (e.g., test tube, small round-bottom flask)

  • Stirring apparatus (e.g., magnetic stirrer and stir bar)

  • Temperature monitoring device (e.g., thermometer, thermocouple)

  • Appropriate solvent (if applicable)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.

Procedure:

  • Preparation: Conduct the experiment in a chemical fume hood. Ensure all glassware is clean and dry.

  • Initial Setup: Place a small, accurately weighed amount of this compound into the reaction vessel. If a solvent is to be used, add it at this stage.

  • Temperature Monitoring: Insert the temperature probe into the reaction vessel to monitor the initial temperature.

  • Addition of Test Substance: Slowly add a small, molar equivalent or desired ratio of the test substance to the reaction vessel with gentle stirring.

  • Observation: Carefully observe the mixture for any signs of reaction, including:

    • Temperature change (increase or decrease)

    • Gas evolution (bubbling)

    • Color change

    • Precipitate formation

  • Data Recording: Record all observations, including initial and final temperatures, and any visible changes.

  • Analysis: Analyze the resulting mixture using appropriate analytical techniques (e.g., TLC, NMR, GC-MS) to check for the degradation of this compound or the formation of new products.

  • Quenching and Disposal: Neutralize and dispose of the reaction mixture according to your institution's hazardous waste disposal guidelines.

Disclaimer: This is a generalized protocol. The specific conditions (temperature, solvent, scale) should be carefully considered and adapted based on the known properties of the test substance. Always perform a thorough risk assessment before conducting any new experiment.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.

G Workflow for this compound cluster_0 Preparation cluster_1 Handling & Experimentation cluster_2 Storage & Disposal start Obtain 2-Chloro-5- methoxypyridine ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe storage Store in a Cool, Dry, Well-Ventilated Area start->storage Unused Material fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood weigh Weigh Required Amount fume_hood->weigh experiment Conduct Experiment weigh->experiment check_compat Check for Incompatible Materials (See Table) weigh->check_compat waste Dispose of Waste in Labeled Container experiment->waste storage->weigh Future Use end Procedure Complete waste->end

Caption: Logical workflow for handling and storing this compound.

References

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1H and 13C NMR spectra of 2-Chloro-5-methoxypyridine is presented below, offering a valuable resource for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison with analogous pyridine derivatives, supported by experimental data and protocols.

Spectral Data Comparison

The following tables summarize the 1H and 13C NMR spectral data for this compound and two comparable compounds: 2-Bromo-5-methoxypyridine and 2-Chloro-3-methoxypyridine. This comparative data allows for a nuanced understanding of the electronic effects of different substituents on the pyridine ring.

Table 1: 1H NMR Spectral Data

CompoundSolventH-3 (δ, ppm, mult., J Hz)H-4 (δ, ppm, mult., J Hz)H-6 (δ, ppm, mult., J Hz)OCH3 (δ, ppm, s)
This compoundCDCl37.26 (dd, J = 8.8, 3.0)7.08 (d, J = 8.8)8.05 (d, J = 3.0)3.85
2-Bromo-5-methoxypyridineCDCl37.49 (d, J = 8.12)6.77 (dd, J = 2.84, 2.84)7.02 (d, J = 2.82)3.81
2-Chloro-3-methoxypyridineCDCl3-7.21 (m)8.35 (m)3.92

Table 2: 13C NMR Spectral Data

CompoundSolventC-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)OCH3 (δ, ppm)
This compoundCDCl3149.5122.5139.0155.0140.555.6
2-Bromo-5-methoxypyridineCDCl3141.0125.0140.0155.0115.055.87
2-Chloro-3-methoxypyridineCDCl3150.3155.6122.8138.6142.456.0

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of this compound with atom numbering corresponding to the NMR data assignments.

Caption: Structure of this compound with NMR assignments.

Experimental Protocols

A general protocol for acquiring 1H and 13C NMR spectra for pyridine derivatives is outlined below.

I. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common solvent for this class of compounds. Other suitable deuterated solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.[1]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.[1]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

II. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[1][2]

  • 1H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically used.[1][2]

    • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.[1]

    • Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.[1][2]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is commonly employed.[1][2]

  • 13C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment is used to simplify the spectrum by removing C-H coupling.[1][2]

    • Spectral Width: A wider spectral width of approximately 200-220 ppm is required for 13C NMR.[1][2]

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (1024 to 4096 or more) is necessary to achieve a good signal-to-noise ratio.[1][2]

    • Relaxation Delay: A relaxation delay of 2 seconds is generally appropriate.[1]

III. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Chemical Shift Calibration: Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Multiplicity Analysis: Integrate the signals in the 1H NMR spectrum to determine the relative number of protons for each signal. Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.

Workflow for NMR Spectral Analysis

The logical flow for the analysis of the NMR spectra is depicted in the following diagram.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (1H and 13C Spectra) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C D Spectral Analysis (Chemical Shift, Integration, Multiplicity) C->D E Structure Elucidation and Verification D->E

Caption: A generalized workflow for NMR spectral analysis.

References

Characterization of 2-Chloro-5-methoxypyridine: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of chemical intermediates is paramount. This guide provides a comparative analysis of the mass spectrometry data for 2-Chloro-5-methoxypyridine against structurally related compounds, offering insights into its fragmentation behavior. The supporting data and protocols are intended to aid in the identification and quality control of this important synthetic building block.

Mass Spectrometry Data Comparison

The following table summarizes the key mass spectrometry data for this compound and two comparable substituted pyridines. This data is crucial for distinguishing these compounds in a complex mixture and for confirming the identity of this compound in a sample.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Key Mass-to-Charge Ratios (m/z)Ionization Method
This compound C₆H₆ClNO143.57143.0137915[1]144 ([M+H]⁺)[2]LC-MS
2-Chloro-5-(chloromethyl)pyridineC₆H₅Cl₂N162.01160.9799046161, 128, 126[3]GC-MS
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.54157.9883050158, 112, 85, 76, 50GC-MS

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and similar pyridine derivatives.

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Dissolve an accurately weighed sample of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • If derivatization is required to improve volatility or thermal stability, a common method involves silylation. However, for a relatively simple molecule like this compound, direct injection is often sufficient.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: Scan from m/z 40 to 200.

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways, initiated by the formation of the molecular ion. The following diagram illustrates the logical relationship of the predicted fragmentation.

G M [C₆H₆ClNO]⁺˙ m/z = 143/145 F1 [C₅H₃ClNO]⁺˙ m/z = 128/130 M->F1 - CH₃ F3 [C₅H₆NO]⁺ m/z = 96 M->F3 - Cl F2 [C₅H₃NO]⁺˙ m/z = 93 F1->F2 - Cl F4 [C₄H₃O]⁺ m/z = 67 F2->F4 - HCN

Caption: Predicted EI mass spectrometry fragmentation pathway of this compound.

This guide provides a foundational framework for the mass spectrometric characterization of this compound. For definitive structural elucidation, it is recommended to combine this data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

References

A Comparative Guide to the Reactivity of 2-Chloro-5-methoxypyridine and 2-Bromo-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and materials science sectors, the choice of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and overall strategy. Halogenated pyridines are indispensable building blocks, offering a versatile handle for a variety of chemical transformations. This guide provides an objective comparison of the reactivity of two common intermediates: 2-Chloro-5-methoxypyridine and 2-Bromo-5-methoxypyridine. The focus is on their performance in key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and representative experimental data.

Principles of Reactivity

The reactivity of this compound and 2-bromo-5-methoxypyridine is primarily governed by the nature of the carbon-halogen bond.

In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The general reactivity trend for halogens in this step is I > Br > Cl > F. This is attributed to the decreasing strength of the C-X bond down the group; the C-Br bond is weaker and more readily cleaved than the C-Cl bond. Consequently, 2-bromo-5-methoxypyridine is generally more reactive in these transformations, often allowing for milder reaction conditions and lower catalyst loadings.

Conversely, in nucleophilic aromatic substitution (SNAr) , the reaction proceeds via a two-step addition-elimination mechanism. The electronegativity of the halogen plays a crucial role in stabilizing the intermediate Meisenheimer complex. The general reactivity order for SNAr is often F > Cl > Br > I. Therefore, this compound is expected to be more reactive than its bromo counterpart in SNAr reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

2-Bromo-5-methoxypyridine generally exhibits superior performance in common cross-coupling reactions due to the greater lability of the C-Br bond compared to the C-Cl bond. This increased reactivity often translates to higher yields, shorter reaction times, and the ability to use less forcing reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. As expected, bromopyridines generally show higher reactivity than their chloro counterparts.

Table 1: Representative Data for Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (MW)0.581[1]
2-ChloropyridinePhenylboronic acid(NHC)Pd(cinn)ClK₂CO₃H₂O100295[2]

Note: Data for closely related analogs is presented to illustrate the general reactivity trends.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.

Table 2: Representative Data for Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460[3]
(Hetero)aryl ChloridesPrimary/Secondary Amines[Pd(cinnamyl)Cl]₂ / MorDalPhosNaOBuᵗ / KOHH₂O110-Good yields[4]

Note: Data for closely related analogs is presented to illustrate the general reactivity trends.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The higher reactivity of the C-Br bond makes 2-bromo-5-methoxypyridine a more favorable substrate for this transformation.

Table 3: Representative Data for Sonogashira Coupling

HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NToluene50295
2-ChloropyridinePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF1002470

Note: Representative data is provided to illustrate general reactivity trends.

Performance in Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the trend is generally reversed, with chloro-substituted pyridines often being more reactive than their bromo counterparts. This is due to the higher electronegativity of chlorine, which better stabilizes the negatively charged Meisenheimer complex formed during the reaction.

Table 4: Representative Data for Nucleophilic Aromatic Substitution

HalopyridineNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-fluoro-5-methylpyridineSodium methoxide-DMFRT - 80-High (qualitative)[5]
3-MethoxypyridinePiperidineNaH / LiITHF90-High (qualitative)[6]

Note: Data for related compounds is presented to illustrate the general principles of SNAr reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

A mixture of the halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), a suitable base such as K₂CO₃ (2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) in a solvent system like 1,4-dioxane and water (4:1) is degassed and heated under an inert atmosphere.[7][8] For 2-chloropyridines, more active catalysts with specialized ligands (e.g., N-heterocyclic carbenes) and potentially higher temperatures may be required to achieve comparable results to their bromo analogs.[2] The reaction is monitored by TLC or LC-MS until completion. The product is then isolated through standard aqueous workup and purification by column chromatography.

General Protocol for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, the halopyridine (1.0 equiv), amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base (e.g., NaOBuᵗ or Cs₂CO₃) are combined in an anhydrous solvent such as toluene or dioxane.[3][9] The reaction mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS. The product is isolated by filtration, extraction, and purified by chromatography or recrystallization. For 2-chloropyridines, more electron-rich and bulky phosphine ligands are often necessary to facilitate the challenging oxidative addition step.

General Protocol for Sonogashira Coupling

To a degassed solution of the halopyridine (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent like DMF or THF, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature or with gentle heating. The progress is monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

The halopyridine (1.0 equiv) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., an amine or an alkoxide, 1.1-1.5 equiv) is added, often in the presence of a base like K₂CO₃ if the nucleophile is an amine.[5] The mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrates. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Visualizing Reaction Pathways and Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (-X-, +OR'-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyridine, Amine, Pd Precursor, Ligand, Base Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter and/or Extract Cool->Filter Purify Purify by Chromatography or Recrystallization Filter->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

The choice between this compound and 2-bromo-5-methoxypyridine as a synthetic intermediate is highly dependent on the intended chemical transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the bromo derivative offers a clear advantage in reactivity, generally leading to more efficient reactions under milder conditions. However, for nucleophilic aromatic substitution reactions, the chloro analog is typically the more reactive substrate. The lower cost of this compound may also be a consideration, particularly if the synthetic route can accommodate the potentially more forcing conditions required for its activation in cross-coupling reactions. A thorough evaluation of the specific reaction, desired yield, and economic factors should guide the selection of the optimal starting material.

References

Biological activity of compounds synthesized from 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of Compounds Derived from 2-Chloro-5-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various compounds synthesized using this compound as a key intermediate. The unique chemical structure of this pyridine derivative allows for modifications that have led to the development of novel compounds with significant therapeutic potential.[1][2] This document summarizes key findings in the areas of anticancer, antimicrobial, and anti-inflammatory activities, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of cancer cell lines. The structural modifications to the pyridine scaffold play a crucial role in enhancing this activity.[3]

One significant derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), synthesized based on the core structure of the natural alkaloid neocryptolepine, has shown potent and selective cytotoxicity against colorectal cancer cells.[4] Its activity is attributed to the modulation of the PI3K/AKT/mTOR signaling pathway.[4] Another study highlights a series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs with significant cytotoxic activity, where substitutions on the aryl ring are key to their potency.[3]

Furthermore, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid has been identified as a highly selective inhibitor of Monocarboxylate Transporter 4 (MCT4), a key player in tumor metabolism, demonstrating in vivo antitumor activity.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116 (Colorectal)0.35[4][5]
Caco-2 (Colorectal)0.54[4][5]
AGS (Gastric)26.9[5]
PANC-1 (Pancreatic)>50[5]
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile AnalogsHCT-116 (Colorectal)Varies[3]
MCF-7 (Breast)Varies[3]
A-549 (Lung)Varies[3]

Experimental Protocols: Anticancer Assays

Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., HCT116, Caco-2, AGS, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Visualizations

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT activates PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Compound49 Compound 49 (2-Chloro-8-methoxy-5-methyl- 5H-indolo[2,3-b]quinoline) Compound49->PI3K inhibits Compound49->AKT inhibits Compound49->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by Compound 49.

Synthesis_and_Evaluation_Workflow Start This compound (Starting Material) Synthesis Chemical Synthesis & Modification Start->Synthesis Purification Purification & Characterization (NMR, Mass Spec) Synthesis->Purification BioAssay Biological Activity Screening (e.g., Cytotoxicity Assay) Purification->BioAssay SAR Structure-Activity Relationship (SAR) Analysis BioAssay->SAR SAR->Synthesis Optimization Lead Lead Compound Identification SAR->Lead

Caption: Workflow for synthesis and cytotoxic evaluation of derivatives.

Antimicrobial Activity

While direct studies on this compound derivatives are emerging, related structures show significant promise. For instance, hydrazone compounds synthesized from the closely related 2-chloro-5-(chloromethyl)pyridine have shown potential antimicrobial and anti-malarial effects.[6][7] Additionally, a broader class of 2-methoxy-nicotinonitrile derivatives has been synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains.[8]

Comparative Antimicrobial Activity Data (Zone of Inhibition)

The following table presents the zone of inhibition data for a series of 2-methoxy-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.[8]

CompoundS. aureus (mm)B. megaterium (mm)E. coli (mm)S. typhimurium (mm)A. niger (mm)
3a 1412131115
3b 1614151317
3c 1211111013
Ampicillin 2220---
Chloramphenicol --2523-
Fluconazole ----24

Experimental Protocols: Antimicrobial Assays

Agar Disc Diffusion Method

  • Microbial Culture Preparation: Bacterial and fungal strains are grown in appropriate broth media to a specific turbidity.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate.

  • Disc Application: Sterile paper discs are impregnated with known concentrations of the synthesized compounds. These discs, along with standard antibiotic and antifungal discs (positive controls) and a solvent control disc (negative control), are placed on the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory properties of this compound derivatives is limited in the initial findings, the broader class of pyridine-containing compounds is known to possess such activities. For example, novel 2-Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5-Yl]Quinolines have been synthesized and shown to exhibit good anti-inflammatory activity.[9] Similarly, 2-[(Phenylthio)methyl]pyridine derivatives have been identified as new anti-inflammatory agents.[10]

Comparative Anti-inflammatory Activity

The following table shows the percentage inhibition of paw edema in the carrageenan-induced rat paw edema model for a series of pyrazole-substituted quinolines.[9]

Compound% Inhibition of Paw Edema
5a 55.8
5b 62.3
5c 58.1
Indomethacin (Standard) 70.5

Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Rat Paw Edema

  • Animal Model: Wistar albino rats are used for this in vivo assay.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set period following compound administration, a solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at various time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of the anti-inflammatory activity of the tested compounds.

This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the potential of this compound as a versatile scaffold for the development of new therapeutic agents. Further investigation into the mechanisms of action and optimization of lead compounds are warranted to fully exploit their therapeutic potential.

References

Unveiling the Cytotoxic Potential of 2-Chloro-5-methoxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 2-Chloro-5-methoxypyridine derivatives against several cancer cell lines. Supported by experimental data, this document summarizes key findings, details experimental protocols, and visualizes proposed mechanisms of action to inform future research and development in oncology.

The quest for novel and effective anticancer agents has led to the extensive investigation of heterocyclic compounds. Among these, pyridine derivatives have emerged as a promising scaffold due to their versatile chemical nature, allowing for a wide range of structural modifications that can significantly influence their biological activity. This guide focuses on derivatives of this compound, a key intermediate in the synthesis of various biologically active molecules, including potential anti-cancer agents. Recent studies have demonstrated the cytotoxic potential of several derivatives against a panel of human cancer cell lines, suggesting their promise as a basis for the development of new cancer therapeutics.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic efficacy of various this compound derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are summarized in the table below. A lower IC50 value indicates greater cytotoxic potency.

DerivativeCancer Cell LineIC50 (µM)Reference
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
4-(4-Bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHepG2 (Liver)2.15[1]
DU145 (Prostate)1.89[1]
MBA-MB-231 (Breast)1.55[1]
6-(2,5-Dichlorothiophen-3-yl)-2-methoxy-4-(4-nitrophenyl)pyridine-3-carbonitrileHepG2 (Liver)1.98[1]
DU145 (Prostate)1.54[1]
MBA-MB-231 (Breast)1.42[1]
4-(3-Bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileHepG2 (Liver)1.76[1]
DU145 (Prostate)1.48[1]
MBA-MB-231 (Breast)1.38[1]
Thiazolidinone Derivatives
2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic acidMCF-7 (Breast)5.02[2][3]
MDA-MB-231 (Breast)15.24[2][3]
3-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI-60 Cell Line PanelGI50: 1.57 (mean)[4]

Structure-Activity Relationship Insights

Studies on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles have provided valuable insights into their structure-activity relationships. The presence of a nitrile group at the 3-position of the pyridine ring appears to be crucial for their cytotoxic activity. Furthermore, the nature of the substituent on the 4-aryl ring significantly influences their potency. Derivatives with electron-withdrawing groups, such as nitro and bromo, on the phenyl ring have demonstrated enhanced cytotoxic effects.[1] This suggests that the electronic properties of the aryl substituent play a key role in the anticancer activity of these compounds.

Experimental Protocols

The evaluation of the cytotoxic activity of these derivatives is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Proposed Mechanism of Action: Modulation of the PI3K/AKT/mTOR Signaling Pathway

Several studies on pyridine and methoxypyridine derivatives suggest that their cytotoxic effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[5][6][7][8] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell growth, metabolism, and apoptosis.

The proposed mechanism involves the inhibition of PI3K, which in turn prevents the phosphorylation and activation of AKT. The subsequent deactivation of mTOR, a downstream effector of AKT, leads to the inhibition of protein synthesis and ultimately induces apoptosis or programmed cell death.

Below is a diagram illustrating the general workflow for the synthesis and cytotoxic evaluation of these compounds, as well as a simplified representation of the PI3K/AKT/mTOR signaling pathway.

G cluster_0 Synthesis and Evaluation Workflow start This compound synthesis Chemical Synthesis start->synthesis start->synthesis derivatives Novel Derivatives synthesis->derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) derivatives->cytotoxicity mechanism Mechanism of Action Studies derivatives->mechanism data IC50 Determination cytotoxicity->data sar Structure-Activity Relationship Analysis data->sar G cluster_1 PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Derivative This compound Derivative Derivative->PI3K inhibits

References

A Comparative Guide to Analytical Methods for 2-Chloro-5-methoxypyridine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of pharmaceutical intermediates like 2-Chloro-5-methoxypyridine is crucial for ensuring product quality and process control. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method alongside alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC). The performance of each method is objectively compared, supported by experimental data adapted from validated methods for structurally similar compounds.

Performance Comparison of Analytical Methods

The choice of an analytical technique for the determination of this compound depends on various factors, including the required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and UPLC methods.

ParameterHPLC MethodGC-MS Method (Alternative 1)UPLC Method (Alternative 2)
Principle Reverse-Phase Chromatography with UV detectionGas Chromatography coupled with Mass SpectrometryHigh-pressure, small particle size Reverse-Phase Chromatography with UV detection
Linearity (r²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (RSD) < 2.0%< 5.0%< 1.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~2 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~5 ng/mL~7 ng/mL
Analysis Time ~10 minutes~15 minutes~3 minutes

Experimental Protocols

Detailed methodologies for the validated HPLC method and the alternative GC-MS and UPLC methods are provided below. These protocols are based on established methods for analogous pyridine derivatives and should be optimized for specific laboratory conditions.

Validated HPLC Method

This method is suitable for the routine quality control of this compound in bulk drug substances and intermediate process samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For improved peak shape, a small amount of acid, such as 0.1% phosphoric acid, can be added to the aqueous phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve a accurately weighed amount of the sample in the mobile phase to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration.

Alternative Method 1: GC-MS Analysis

GC-MS offers high selectivity and sensitivity, making it an excellent alternative for identifying and quantifying this compound, especially at trace levels or in complex matrices.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 143, 112, 78). Full scan mode can be used for qualitative identification.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate. An internal standard may be added for improved precision.

Alternative Method 2: UPLC Analysis

UPLC provides a significant advantage in terms of speed and resolution over conventional HPLC, making it ideal for high-throughput analysis.

  • Instrumentation: An Ultra-Performance Liquid Chromatography system with a UV or PDA detector.

  • Column: A sub-2 µm particle size C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Gradient Program: Start with a low percentage of acetonitrile (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over a short period (e.g., 2 minutes).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Sample and Standard Preparation: Similar to the HPLC method, but potentially at lower concentrations due to the higher sensitivity of UPLC.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflow for the HPLC method and a comparison of the analytical approaches.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample/ Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (240 nm) separate->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Experimental workflow for the validated HPLC method.

Method_Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_UPLC UPLC Analyte This compound HPLC_Node Standard resolution Moderate speed Analyte->HPLC_Node GCMS_Node High selectivity High sensitivity (Volatile samples) Analyte->GCMS_Node UPLC_Node High resolution High speed High sensitivity Analyte->UPLC_Node

Comparison of analytical approaches for this compound.

Comparative Guide to Enzyme Inhibition Assays of 2-Chloro-5-methoxypyridine Derivatives and Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibition performance of a representative chloro-substituted pyridine derivative, Dasatinib, against key oncogenic kinases, Src and Abl. While specific enzyme inhibition data for simple 2-Chloro-5-methoxypyridine derivatives is not extensively available in the public domain, Dasatinib, which features a 2-chloro-6-methylphenyl moiety, serves as a potent and well-characterized analog. This guide includes supporting experimental data for Dasatinib and other established kinase inhibitors, detailed methodologies for relevant enzyme inhibition assays, and visualizations of key signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Dasatinib and other selected tyrosine kinase inhibitors against Src and Abl kinases. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Reference(s)
Dasatinib (BMS-354825) Src 0.8 [1]
Abl <1 [1]
Bosutinib (SKI-606)Src1.2[2]
Abl1[3]
Saracatinib (AZD0530)Src2.7[4][5][6]
Abl30[4][7]
Ponatinib (AP24534)Src5.4[8][9][10]
Abl0.37[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitor activity. Below are representative protocols for biochemical kinase inhibition assays commonly used to determine the IC50 values of compounds like Dasatinib.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay for Src

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[4]

Materials and Reagents:

  • Recombinant human Src kinase

  • Tyrosine kinase substrate (e.g., Poly-Glu,Tyr 4:1), biotinylated

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Detection Buffer: 50 mM HEPES (pH 7.0), 0.8 M KF, 20 mM EDTA, 0.1% BSA

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-XL665

  • Test compounds (e.g., Dasatinib) and a known Src inhibitor as a positive control

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Experimental Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds and the positive control in 100% DMSO.

  • Assay Plate Preparation: Dispense 0.5 µL of each compound dilution or DMSO (for no-inhibitor and maximum signal controls) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of Src kinase diluted in Assay Buffer to each well.

    • Initiate the reaction by adding 4.5 µL of a mixture of the biotinylated substrate and ATP (prepared in Assay Buffer). Final concentrations should be optimized, but typical starting points are 100 µM ATP and 0.1 µM substrate.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the detection mixture containing Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 in Detection Buffer to each well.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF ratio (665 nm/620 nm) is calculated and used to determine the percent inhibition for each compound concentration. IC50 values are then calculated by fitting the data to a sigmoidal dose-response curve.

LanthaScreen® Eu Kinase Binding Assay for Abl

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to the Abl kinase.

Materials and Reagents:

  • Recombinant Abl kinase (e.g., His-tagged)

  • LanthaScreen® Eu-anti-His-Tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647-labeled ATP-competitive inhibitor)

  • Kinase Buffer A: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test compounds (e.g., Dasatinib)

  • 384-well low-volume black microplates

  • TR-FRET compatible plate reader

Experimental Procedure:

  • Compound Preparation: Prepare a 4-fold serial dilution series of the test compounds in 100% DMSO.

  • Assay Setup:

    • Add 4 µL of the serially diluted compounds or DMSO to the wells of a 384-well plate.

    • Prepare a 2X kinase/antibody mixture in Kinase Buffer A (e.g., 10 nM Abl kinase and 4 nM Eu-anti-His-Tag Antibody). Add 8 µL of this mixture to each well.

    • Prepare a 4X tracer solution in Kinase Buffer A (e.g., 20 nM tracer). Add 4 µL of this solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, exciting at 340 nm and measuring emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: The TR-FRET emission ratio (665 nm / 615 nm) is calculated. The inhibition data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the simplified signaling pathways of Src and Abl kinases, which are key targets of Dasatinib and other related inhibitors.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K_pathway PI3K/Akt Pathway Src->PI3K_pathway FAK->Src MAPK_pathway MAPK Pathway (Raf -> MEK -> ERK) Ras->MAPK_pathway Transcription Gene Transcription STAT3->Transcription MAPK_pathway->Transcription PI3K_pathway->Transcription Cell_Outcomes Cell Proliferation, Survival, Migration, Angiogenesis Transcription->Cell_Outcomes

Caption: Simplified Src Kinase Signaling Pathway.

Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c_Abl c-Abl Growth_Factor_Receptor->c_Abl Activation BCR_ABL BCR-ABL (in CML) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL PI3K_Akt_pathway PI3K/Akt Pathway BCR_ABL->PI3K_Akt_pathway Ras Ras Grb2_Sos->Ras MAPK_pathway MAPK Pathway (Raf -> MEK -> ERK) Ras->MAPK_pathway Gene_Transcription Gene Transcription STAT5->Gene_Transcription MAPK_pathway->Gene_Transcription PI3K_Akt_pathway->Gene_Transcription Cell_Outcomes Cell Proliferation, Survival, Inhibition of Apoptosis Gene_Transcription->Cell_Outcomes Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Inhibitor Start->Compound_Prep Assay_Setup Add Kinase, Substrate, & ATP to Plate Compound_Prep->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Detection Add Detection Reagents (e.g., Antibody, Luminescent Substrate) Incubation->Detection Read_Plate Read Plate (e.g., Fluorescence, Luminescence) Detection->Read_Plate Data_Analysis Calculate % Inhibition & Determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the X-ray Crystallography of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of substituted pyridine derivatives, with a focus on chloro-substituted compounds. Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] Understanding their three-dimensional structure through X-ray crystallography is crucial for rational drug design and the development of new materials.[3][4]

While specific crystallographic data for 2-Chloro-5-methoxypyridine is not publicly available, this guide utilizes data from a closely related structure, 2-Chloro-5-(chloromethyl)pyridine, to provide a representative comparison. This allows for an objective analysis of the structural parameters and serves as a practical example for researchers in the field.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-Chloro-5-(chloromethyl)pyridine, offering a baseline for comparison with other pyridine derivatives.

Parameter2-Chloro-5-(chloromethyl)pyridineGeneral Pyridine Derivative (Example)
Chemical Formula C₆H₅Cl₂NC₁₄H₁₃N₂O⁺ · PF₆⁻
Molecular Weight 162.01 g/mol -
Crystal System Monoclinic-
Space Group P2₁/c-
Unit Cell Dimensions a = 4.0770(8) Åb = 10.322(2) Åc = 16.891(3) Å-
Unit Cell Angles α = 90°β = 95.95(3)°γ = 90°-
Unit Cell Volume 707.0(2) ų-
Z (Molecules per unit cell) 4-
Dihedral Angle (Pyridine to substituent plane) -9.86 (12)°

Data for 2-Chloro-5-(chloromethyl)pyridine sourced from[5][6]. Data for the general pyridine derivative is from a study on 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane[7].

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small molecules like pyridine derivatives involves a standardized workflow.[4][8]

1. Crystal Growth:

  • High-quality single crystals of the target compound are grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and often requires screening of various options.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryo-protectant.

3. Data Collection:

  • The mounted crystal is placed in an X-ray diffractometer.[9]

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots.

  • The intensities and positions of these diffracted spots are recorded by a detector.[10]

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[4]

  • An initial model of the molecular structure is built into the electron density map.

  • The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

5. Structure Validation and Analysis:

  • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

  • Bond lengths, bond angles, torsion angles, and intermolecular interactions are analyzed to understand the molecular conformation and crystal packing.

Workflow Visualization

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

General workflow of small molecule X-ray crystallography.

References

Safety Operating Guide

Safe Disposal of 2-Chloro-5-methoxypyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 2-Chloro-5-methoxypyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound should be treated as hazardous. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE)

Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound. This includes:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Work in a chemical fume hoodTo avoid inhalation of vapors.
In Case of Spills

Spills should be absorbed using an inert material (e.g., sand, vermiculite) and collected into a designated, sealed container for hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to institutional, local, and federal regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Classification : this compound waste is classified as hazardous. It falls into the category of halogenated organic compounds.[1]

  • Waste Segregation : This compound should be segregated as a chlorinated organic waste. Do not mix with non-halogenated waste streams.[2] Keep this waste separate from strong oxidizing agents and acids.

  • Waste Collection :

    • Container : Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[3]

    • Labeling : The container must be clearly marked with a "Hazardous Waste" label. The label must include the full chemical name: "this compound" (no abbreviations or formulas).[2] If it is a mixture, list all constituents and their approximate percentages.

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area.

    • Ensure secondary containment is in place to capture any potential leaks.[2]

    • Keep the waste container closed at all times, except when adding waste.[3]

  • Disposal Request and Pickup :

    • Once the waste container is full or is no longer being used, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EH&S) department.[2]

    • The waste will be collected by a licensed hazardous waste management company for final disposal, which typically involves incineration at high temperatures.[4]

Disposal Workflow

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Chlorinated Organic Waste fume_hood->segregate spill Spill Occurs fume_hood->spill container Use a Labeled, Leak-Proof Waste Container segregate->container storage Store in a Designated, Secure Area with Secondary Containment container->storage ehs_request Submit Waste Collection Request to EH&S storage->ehs_request pickup Waste Pickup by Licensed Contractor ehs_request->pickup end_node End: Proper Disposal (Incineration) pickup->end_node spill->segregate No absorb Absorb with Inert Material spill->absorb Yes collect_spill Collect into a Sealed Hazardous Waste Container absorb->collect_spill collect_spill->storage

References

Personal protective equipment for handling 2-Chloro-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Chloro-5-methoxypyridine

This guide provides critical safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Physicochemical and Safety Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 139585-48-1[1][2][3][4]
Molecular Formula C₆H₆ClNO[1][2][3][4]
Molecular Weight 143.57 g/mol [1][2][3][4]
Appearance Colorless to light yellow liquid or solid[1][2][4]
Boiling Point 213.7 °C at 760 mmHg[2]
GHS Hazard Class Acute Toxicity 4, Oral (Warning)
Hazard Statement H302: Harmful if swallowed

Operational Plan: Safe Handling Protocol

Safe handling of this compound requires strict adherence to established laboratory safety standards. The following step-by-step guidance outlines the handling procedure from receipt to disposal.

Engineering Controls and Preparation
  • Ventilation: All handling procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5][6][7]

  • Ignition Sources: Eliminate all potential ignition sources, such as open flames, sparks, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[2][6][8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent chemical exposure.[9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[6][9]Protects against splashes and vapors that can cause serious eye damage.[10]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene). For extended contact, consult glove manufacturer's resistance data.[2]Prevents skin contact, which can lead to irritation or absorption of the chemical.[10]
Body Protection A lab coat or chemical-resistant overalls. A PVC apron is recommended for tasks with a high splash risk.[6][10]Shields the body from accidental spills and contamination.[9]
Respiratory Protection A NIOSH-approved respirator is required if working outside a fume hood or if vapors/aerosols are generated.[6][11]Protects against inhalation, which may cause respiratory irritation.[10]
Foot Protection Closed-toe, chemical-resistant safety footwear.[7]Protects feet from spills and falling objects.
Chemical Handling
  • Grounding: Ground and bond containers when transferring the material to prevent static discharge.[5][6]

  • Contact Avoidance: Avoid all personal contact with the chemical, including inhalation of vapors and direct contact with skin and eyes.[2][10]

  • Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[2]

Storage
  • Container: Keep the container tightly closed.[2][11]

  • Location: Store in a cool, dry, and well-ventilated area.[2][4]

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.[6][10]

Disposal Plan
  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[10]

  • Procedure: All waste must be handled in accordance with local, state, and federal regulations.[10][11] Collect waste material in a suitable, labeled, and closed container.[2] Do not mix with other waste streams.[11] Contact your institution's environmental health and safety department for specific disposal procedures.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical attention if irritation persists.[2][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6]
Chemical Spill Response

The response to a chemical spill depends on its scale.

  • Minor Spill (Contained within a fume hood):

    • Ensure appropriate PPE is worn.[2]

    • Contain the spill with an inert absorbent material like vermiculite or sand.[13]

    • Using non-sparking tools, carefully collect the absorbed material into a suitable, closed container for hazardous waste disposal.[2][6]

    • Decontaminate the spill area with soap and water.[14]

  • Major Spill (Outside of a fume hood or large volume):

    • Evacuate the immediate area and alert nearby personnel. Move upwind of the spill.[10][15]

    • Alert your institution's emergency response team and provide them with the location and nature of the hazard.[10]

    • Prevent the spill from entering drains or water courses.[2][15]

    • Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should attempt to clean up a major spill.[15]

Visual Workflow Guides

The following diagrams illustrate key operational workflows for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Verify Engineering Controls (Fume Hood, Eyewash, Shower) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed once verified C Conduct Operations in Fume Hood B->C Proceed once fully equipped D Use Non-Sparking Tools & Ground Equipment C->D E Avoid Inhalation, Skin & Eye Contact D->E F Store in Tightly Closed Container in Cool, Dry, Ventilated Area E->F Upon completion G Dispose of Waste as Hazardous Material F->G H Decontaminate Work Area & Remove PPE G->H

Caption: Standard Operating Procedure for Handling this compound.

G cluster_minor Minor Spill Response cluster_major Major Spill Response start Spill Occurs is_major Is the spill major (e.g., >1L, outside hood)? start->is_major minor_1 Alert others in the area is_major->minor_1 No major_1 EVACUATE IMMEDIATE AREA is_major->major_1 Yes minor_2 Don full PPE minor_1->minor_2 minor_3 Contain with inert absorbent minor_2->minor_3 minor_4 Collect waste with non-sparking tools minor_3->minor_4 minor_5 Place in sealed hazardous waste container minor_4->minor_5 minor_6 Decontaminate spill area minor_5->minor_6 end Response Complete minor_6->end major_2 Alert others & move upwind major_1->major_2 major_3 ACTIVATE ALARM / CALL EMERGENCY RESPONSE major_2->major_3 major_4 Provide details of the spill major_3->major_4 major_5 Prevent entry to the area major_4->major_5 major_5->end Await professional cleanup

Caption: Decision workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.